Cas no 380573-84-2 (5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine)

5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine is a thiadiazole derivative characterized by its chlorophenyl and hexylamine substituents. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its heterocyclic structure. The presence of the 4-chlorophenyl group enhances its lipophilicity, while the hexyl chain may influence its binding affinity in biological systems. Its thiadiazole core contributes to stability and reactivity, making it suitable for further functionalization. The compound’s structural features suggest utility in medicinal chemistry research, particularly in the design of bioactive molecules with tailored properties. Proper handling and storage are recommended due to its synthetic nature.
5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine structure
380573-84-2 structure
Product Name:5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine
CAS No:380573-84-2
MF:C14H18ClN3S
MW:295.830820560455
CID:3105098
PubChem ID:2354720
Update Time:2025-10-28

5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • [5-(4-Chloro-phenyl)-[1,3,4]thiadiazol-2-yl]-hexyl-amine
    • G34820
    • AKOS000116026
    • CS-0218975
    • 5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine
    • EN300-02763
    • 380573-84-2
    • Z56836891
    • 5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine
    • Inchi: 1S/C14H18ClN3S/c1-2-3-4-5-10-16-14-18-17-13(19-14)11-6-8-12(15)9-7-11/h6-9H,2-5,10H2,1H3,(H,16,18)
    • InChI Key: FNALNIZIXQUNDC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=NN=C(NCCCCCC)S1

Computed Properties

  • Exact Mass: 295.0909965Da
  • Monoisotopic Mass: 295.0909965Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 66.1Ų

5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine Pricemore >>

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Additional information on 5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine

Introduction to 5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine (CAS No. 380573-84-2)

5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique molecular structure and potential biological activities. This compound, identified by the CAS number 380573-84-2, has garnered attention due to its structural features and its role in the development of novel therapeutic agents. The molecular framework of this compound incorporates a thiadiazole core, which is a well-known pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities.

The structural motif of 5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine consists of a thiadiazole ring system substituted with a 4-chlorophenyl group and a hexyl amine side chain. This specific arrangement of functional groups contributes to the compound's unique chemical properties and potential interactions with biological targets. The presence of the 4-chlorophenyl moiety introduces a hydrophobic region that can enhance binding affinity to certain protein targets, while the hexyl amine side chain provides a hydrophilic extension that influences solubility and metabolic stability.

In recent years, there has been growing interest in thiadiazole derivatives due to their demonstrated efficacy in various pharmacological applications. Studies have shown that compounds containing the thiadiazole scaffold exhibit properties such as antimicrobial, anti-inflammatory, and anticancer activities. The specific modification of 5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine with a hexyl amine group has been investigated for its potential role in modulating enzyme activity and receptor binding.

One of the most compelling aspects of this compound is its potential application in oncology research. The thiadiazole core has been identified as a key structural element in molecules that can inhibit the growth of cancer cells by targeting critical signaling pathways. Preliminary studies have suggested that derivatives of this compound may interfere with the activity of kinases and other enzymes involved in tumor progression. The 4-chlorophenyl group further enhances the molecule's ability to interact with biological targets by providing a suitable electronic environment for binding.

The hexyl amine side chain in 5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine also plays a crucial role in determining its pharmacokinetic properties. This side chain contributes to the compound's solubility in both aqueous and lipid environments, which is essential for effective drug delivery and absorption. Additionally, the hexyl group may influence metabolic stability by affecting how the compound is processed by enzymes in the liver and other tissues.

Recent advancements in computational chemistry have allowed researchers to predict the binding affinity and mode of interaction of 5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine with various biological targets. Molecular docking studies have indicated that this compound may bind to proteins involved in cell proliferation and survival pathways. These findings are particularly intriguing given the high unmet medical needs associated with cancers that rely on these pathways for growth and resistance to therapy.

The synthesis of 5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the thiadiazole ring system typically involves cyclization reactions between appropriate precursors under controlled conditions. Subsequent functionalization with the 4-chlorophenyl group and hexyl amine side chain requires precise regioselective modifications to achieve the desired product structure.

In conclusion, 5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine (CAS No. 380573-84-2) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive candidate for further investigation into therapeutic applications. As research continues to uncover new insights into the mechanisms of disease and drug action, compounds like this one will play an increasingly important role in developing novel treatments for various medical conditions.

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